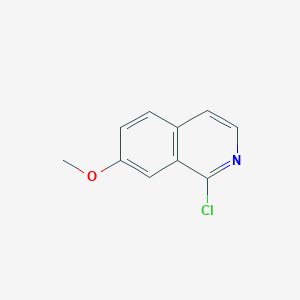

1-Chloro-7-methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBMOLGNIQJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623862 | |

| Record name | 1-Chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53533-54-3 | |

| Record name | 1-Chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-7-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-7-methoxyisoquinoline, a key intermediate in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document offers researchers, scientists, and drug development professionals a detailed exploration of the prevalent synthetic strategies. The guide emphasizes the chemical principles underpinning these methods, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies are presented for the most viable synthetic pathways, supported by mechanistic diagrams and a thorough consolidation of reference materials. This document is designed to be a self-validating system, grounding all protocols and claims in authoritative scientific literature to ensure accuracy, reproducibility, and trustworthiness.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic introduction of substituents, such as chloro and methoxy groups, onto the isoquinoline ring system profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This makes derivatives like this compound highly valuable building blocks in the design and synthesis of novel therapeutic agents.[2][3] Understanding the efficient and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for constructing the isoquinoline core, followed by chlorination, or by direct construction of the chlorinated isoquinoline ring. The choice of strategy often depends on the availability of starting materials, desired scale, and overall efficiency. The most prominent and technically sound approaches involve the formation of a 7-methoxyisoquinolin-1(2H)-one intermediate, which is then subjected to chlorination.

The Bischler-Napieralski Approach: A Cornerstone of Isoquinoline Synthesis

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4][5][6] These intermediates can then be oxidized to the corresponding isoquinolones. The reaction is an intramolecular electrophilic aromatic substitution, typically carried out in acidic conditions with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] The presence of an electron-donating group, such as a methoxy group on the benzene ring, facilitates the cyclization step.[5][7]

Mechanism Rationale: The reaction proceeds through the formation of a nitrilium ion intermediate or a dichlorophosphoryl imine-ester, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the dihydroisoquinoline ring.[4][5] Subsequent oxidation yields the isoquinolone.

Caption: The Bischler-Napieralski pathway to 7-methoxyisoquinolin-1(2H)-one.

The Pomeranz-Fritsch Reaction: A Versatile Alternative

The Pomeranz-Fritsch reaction provides another powerful route to the isoquinoline core, starting from a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9] The reaction is typically promoted by a strong acid, such as sulfuric acid.[8] This method allows for the synthesis of a wide variety of isoquinoline derivatives.[9][10]

Mechanism Rationale: The mechanism involves the formation of a benzalaminoacetal from the condensation of the starting materials.[8] Subsequent acid-catalyzed cyclization and elimination of alcohol molecules lead to the aromatic isoquinoline ring.[8]

Caption: The Pomeranz-Fritsch synthesis of the 7-methoxyisoquinoline core.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent a validated and efficient pathway to this compound, commencing with the synthesis of the key intermediate, 7-methoxyisoquinolin-1(2H)-one.

Synthesis of 7-Methoxyisoquinolin-1(2H)-one

This procedure is adapted from established Bischler-Napieralski-type cyclizations.[3]

Step 1: Formation of the Amide Precursor

-

To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene, add an acylating agent (e.g., ethyl formate, 1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-(3-methoxyphenylethyl)formamide.

Step 2: Cyclization to 7-Methoxy-3,4-dihydroisoquinoline

-

Add the crude N-(3-methoxyphenylethyl)formamide to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃, 3-5 equivalents), at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation to 7-Methoxyisoquinolin-1(2H)-one

-

Dissolve the crude 7-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent (e.g., xylene) containing a dehydrogenation catalyst (e.g., 10% Pd/C).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter off the catalyst, and remove the solvent in vacuo to afford the desired 7-methoxyisoquinolin-1(2H)-one.

Synthesis of this compound from 7-Methoxyisoquinolin-1(2H)-one

This chlorination step is a critical transformation, converting the isoquinolone into the target compound.

Protocol:

-

To a flask containing 7-methoxyisoquinolin-1(2H)-one (1 equivalent), add an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of a tertiary amine base like N,N-dimethylaniline (0.1-0.2 equivalents) can facilitate the reaction.[3]

-

Heat the mixture to reflux (around 100-110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a suitable base, such as a saturated sodium bicarbonate solution or concentrated ammonia.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Direct Synthesis from 7-Methoxyisoquinoline N-oxide

An alternative, efficient synthesis involves the direct chlorination of 7-methoxyisoquinoline N-oxide.[11]

Protocol:

-

Add 7-methoxyisoquinoline-N-oxide hydrochloride (1 equivalent) in portions to phosphoryl chloride (POCl₃, an excess, serving as both reagent and solvent).[11]

-

Heat the mixture at 90°C for approximately 6 hours.[11]

-

Remove the excess phosphoryl chloride in vacuo.

-

The remaining solid is washed with water, filtered, and dried under vacuum to yield this compound.[11]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Step | Key Reagents | Temperature (°C) | Duration (h) | Typical Yield (%) | Reference |

| Amide Formation | 3-Methoxyphenethylamine, Ethyl formate | Reflux | 4-6 | >90 | General |

| Cyclization | N-(3-methoxyphenylethyl)formamide, POCl₃ | 80-90 | 2-4 | 70-85 | [3] |

| Oxidation | 7-Methoxy-3,4-dihydroisoquinoline, Pd/C | Reflux | 12-24 | 60-80 | General |

| Chlorination | 7-Methoxyisoquinolin-1(2H)-one, POCl₃ | 100-110 | 2-4 | 80-90 | [3] |

| Direct Chlorination | 7-Methoxyisoquinoline-N-oxide, POCl₃ | 90 | 6 | 81 | [11] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53533-54-3 | [11] |

| Molecular Formula | C₁₀H₈ClNO | [11] |

| Molecular Weight | 193.63 g/mol | [11] |

| Melting Point | 77-78 °C | [11] |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between a multi-step approach involving the Bischler-Napieralski reaction and subsequent chlorination, or a more direct method from the corresponding N-oxide, will depend on the specific needs of the research or development program. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to confidently and efficiently produce this valuable chemical intermediate, thereby facilitating the advancement of new drug discovery initiatives. The emphasis on mechanistic understanding and the provision of detailed, referenced procedures ensures a foundation of scientific integrity and practical applicability.

References

- Benchchem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.

- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- ChemicalBook. (n.d.). This compound synthesis.

- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.

- Unknown Author. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.

- Unknown Author. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ACS Publications. (n.d.). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.

- Unknown Author. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- Benchchem. (n.d.). Technical Guide: Spectral and Synthetic Profile of 1-Chloro-dimethoxyisoquinolines.

- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.

- BLD Pharm. (n.d.). This compound.

- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

- ChemicalBook. (n.d.). 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis.

- SpectraBase. (n.d.). Isoquinoline, 1-chloro-7-methoxy-8-nitro-.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis.

- PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.

- Benchchem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

- Benchchem. (n.d.). Spectroscopic Analysis for the Structural Confirmation of 1-Chloro-3,6-dimethoxyisoquinoline: A Comparative Guide.

- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- Google Patents. (n.d.). US5849917A - Process for the preparation of isoquinoline compounds.

- NINGBO INNO PHARMCHEM. (n.d.). The Critical Role of this compound-6-carbonitrile in Drug Discovery.

- PubChem. (n.d.). This compound-6-carbonitrile.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- PMC - NIH. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.

- Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?.

- Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative.

- PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- IndiaMART. (n.d.). This compound Or 7-Methoxy-1-chloroisoquinoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- ResearchGate. (2025). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach.

- ChemUniverse. (n.d.). 1-CHLORO-7-METHYLISOQUINOLINE.

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- PubChem. (n.d.). 7-Methoxyisoquinoline.

- Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Foundational Profile: Structure and Physicochemical Properties

An In-depth Technical Guide to the Core Chemical Properties of 1-Chloro-7-methoxyisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide is structured to provide a holistic and practical understanding of this compound, moving from its fundamental properties to its synthetic applications and strategic importance in medicinal chemistry. The narrative is designed to impart not just data, but actionable, field-proven insights.

This compound is a key heterocyclic building block whose utility is defined by the interplay of its isoquinoline core, the activating methoxy substituent, and the reactive chloro-group. A precise understanding of its basic properties is the bedrock of its effective application.

Core Data

Quantitative physical and chemical data are essential for experimental design, from reaction setup to purification and characterization.

| Property | Data | Reference(s) |

| CAS Number | 53533-54-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in halogenated solvents (e.g., DCM, Chloroform); Insoluble in water. | [2][4] |

| Storage | Store under an inert atmosphere at 2-8°C. | [3] |

Spectroscopic Signature

Spectroscopic analysis is non-negotiable for structural verification and purity assessment. While specific spectra can vary slightly based on solvent and instrument, the following represents typical data.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's aromatic protons and the methoxy group. Key shifts and couplings are critical for confirming the substitution pattern.

-

¹³C NMR: Carbon NMR confirms the number and electronic environment of each carbon atom in the structure.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight. A critical diagnostic feature is the isotopic pattern of the molecular ion peak (M+), which will show two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[5]

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The synthetic value of this compound is rooted in its strategic preparation and the predictable, versatile reactivity of the C1-chloro group.

Recommended Synthesis Protocol

A common and reliable route to this compound involves the treatment of the corresponding 7-methoxyisoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol: Synthesis from 7-Methoxyisoquinoline N-oxide

This protocol is a self-validating system, where reaction progress can be monitored, and the product can be rigorously characterized to confirm success.

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 7-Methoxyisoquinoline N-oxide hydrochloride.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. POCl₃ acts as both the solvent and the chlorinating agent.

-

Heating: Heat the reaction mixture to 90°C.[1] The causality here is that thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.

-

Monitoring: Maintain the temperature and stir the reaction for approximately 6 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Quenching): After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood). The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with care.

-

Purification: The precipitated solid product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.[1] The yield for this procedure is typically high, around 81%.[1]

Caption: Experimental workflow for the synthesis of this compound.

Core Reactivity

The reactivity is dominated by the C1-Cl bond. The adjacent ring nitrogen acts as an electron sink, activating the C1 position for nucleophilic attack and enabling oxidative addition in palladium-catalyzed cycles.

A. Nucleophilic Aromatic Substitution (SNAr)

The C1 position is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This is a direct consequence of the electron-withdrawing effect of the isoquinoline nitrogen.[6] The presence of the electron-donating methoxy group at C7 has a minor deactivating effect but does not prevent the reaction.

-

Mechanism: The reaction proceeds via a high-energy, negatively charged intermediate (Meisenheimer complex), which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores aromaticity.

-

Applications: This reaction is a workhorse for installing amine, ether, and thioether functionalities at the C1 position, providing rapid access to diverse molecular scaffolds.

B. Palladium-Catalyzed Cross-Coupling Reactions

This is where this compound truly excels as a modern synthetic building block. While aryl chlorides are generally less reactive than the corresponding bromides or iodides due to a stronger C-Cl bond, specialized catalyst systems enable their efficient use.[6]

-

Suzuki-Miyaura Coupling (C-C bond formation): Reaction with boronic acids/esters.

-

Buchwald-Hartwig Amination (C-N bond formation): Reaction with amines. For chloro-substrates, this often requires stronger bases (e.g., NaOtBu) and more electron-rich phosphine ligands compared to bromo-substrates.[6]

-

Sonogashira Coupling (C-C bond formation): Reaction with terminal alkynes.

Caption: Key reaction pathways for this compound.

Strategic Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro and methoxy groups are also frequently employed by medicinal chemists to modulate a compound's properties.[7][8] this compound serves as a versatile starting point for creating novel therapeutics.[9]

-

Scaffold for Kinase Inhibitors: The 4-aminoquinoline and related heterocyclic cores are central to many kinase inhibitors. The ability to diversify the C1 position of this molecule allows for the systematic exploration of the chemical space around the hinge-binding region of a kinase.

-

Neuroprotective Agents: The related 4-amino-7-chloroquinoline scaffold has been identified as a basis for developing agonists of the nuclear receptor NR4A2, a promising target for neuroprotective therapies in Parkinson's disease.[10]

-

Anticancer Agents: Novel hybrids incorporating the 7-chloroquinoline moiety have been synthesized and shown to have potent antiproliferative activity against various cancer cell lines.[11]

Safety and Handling

Proper handling is crucial for ensuring laboratory safety. The following guidelines are based on data for structurally related chloro-heterocyclic compounds.

-

Hazard Identification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

-

PubChem. (n.d.). This compound-6-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 1 Chloro 7 Methoxyisoquinoline 6 Carbonitrile, For Industrial, Liquid. Retrieved from [Link]

-

IndiaMART. (n.d.). 98 % Powder this compound Or 7-Methoxy-1-chloroisoquinoline, 53533-54-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Critical Role of this compound-6-carbonitrile in Drug Discovery. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1-Chloro-6-methoxy-7-bromoisoquinoline. Retrieved from [Link]

-

IndiaMART. (n.d.). 98 % this compound Or 7-Methoxy-1-chloroisoquinoline, 100 G, 53533-54-3. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. 1 H NMR Spectroscopic Data for Compounds 20− 22 (300 MHz) and.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline, 1-chloro-7-methoxy-8-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

PubMed. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 53533-54-3|this compound|BLD Pharm [bldpharm.com]

- 4. indiamart.com [indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.es [fishersci.es]

An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline (CAS: 53533-54-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-7-methoxyisoquinoline is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its strategic placement of a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 7-position makes it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, key chemical transformations, and essential safety protocols. The content herein is curated to provide both foundational knowledge and practical insights for its effective utilization in research and development.

Part 1: Synthesis and Mechanistic Considerations

The efficient and scalable synthesis of this compound is paramount for its application in drug discovery. The most prevalent synthetic strategy involves a multi-step sequence commencing with a Bischler-Napieralski reaction, followed by oxidation and subsequent chlorination.

Synthetic Pathway Overview

The synthesis initiates with the acylation of 3-methoxyphenethylamine to form the corresponding amide. This amide then undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to yield a dihydroisoquinoline intermediate. Subsequent oxidation provides the isoquinolinone core, which is then chlorinated to afford the final product.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Bischler-Napieralski Cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide

-

Causality: This electrophilic aromatic substitution reaction is driven by the activation of the amide carbonyl by a Lewis acid, typically phosphorus oxychloride (POCl₃), which facilitates intramolecular cyclization onto the electron-rich aromatic ring. The methoxy group at the meta position directs the cyclization to the para position.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq.) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq.) to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to ambient temperature and carefully pour it onto crushed ice.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH > 10.

-

Extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-Methoxy-1-methyl-3,4-dihydroisoquinoline.

-

Step 2: Oxidation to 7-Methoxy-1-methylisoquinolin-1(2H)-one

-

Causality: Aromatization of the dihydroisoquinoline ring is necessary to form the stable isoquinolinone core. This can be achieved through various oxidative methods.

-

Protocol:

-

Dissolve the crude dihydroisoquinoline from the previous step in a suitable solvent (e.g., acetone or pyridine).

-

Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at room temperature.

-

Stir the reaction mixture for 4-8 hours.

-

Quench the reaction and filter off the manganese dioxide precipitate.

-

Concentrate the filtrate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the isoquinolinone.

-

Step 3: Chlorination to this compound

-

Causality: The final step involves the conversion of the lactam functionality of the isoquinolinone into the desired chloro group. Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction.

-

Protocol:

-

To the crude 7-Methoxy-1-methylisoquinolin-1(2H)-one, add an excess of phosphorus oxychloride (5-10 eq.).

-

Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

-

Part 2: Physicochemical and Spectroscopic Characterization

Accurate identification and purity assessment are critical for the use of this compound in subsequent synthetic steps.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 53533-54-3 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 77-78 °C | [1] |

| Solubility | Soluble in halogenated solvents (e.g., DCM, Chloroform), ethyl acetate; insoluble in water. | [3] |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

-

δ (ppm): ~8.2-8.0 (d, 1H, H-5), ~7.7-7.5 (d, 1H, H-3), ~7.4-7.2 (m, 2H, H-4, H-8), ~7.1 (dd, 1H, H-6), ~3.9 (s, 3H, -OCH₃). Note: Exact chemical shifts and coupling constants would require experimental verification.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule.

-

δ (ppm): ~160 (C-7), ~152 (C-1), ~142 (C-8a), ~138 (C-4a), ~129 (C-5), ~125 (C-3), ~121 (C-4), ~119 (C-6), ~105 (C-8), ~56 (-OCH₃). Note: These are approximate chemical shifts.

-

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.

-

m/z: 193 (M⁺, ³⁵Cl), 195 (M+2, ³⁷Cl) in an approximate 3:1 ratio. Key fragments would likely include the loss of Cl (m/z 158) and CH₃ (m/z 178).

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3050-3000 (C-H aromatic stretch), ~2950, 2850 (C-H aliphatic stretch of -OCH₃), ~1600, 1580, 1490 (C=C and C=N aromatic ring stretches), ~1250 (C-O ether stretch), ~850-800 (C-Cl stretch).

-

Part 3: Applications in Drug Discovery

The C1-chloro atom of this compound is a versatile synthetic handle, readily participating in various cross-coupling and nucleophilic substitution reactions. This reactivity is extensively leveraged in the synthesis of biologically active molecules.

Key Chemical Transformations

The electron-deficient nature of the isoquinoline ring, enhanced by the chlorine atom, makes the C1 position susceptible to attack by a wide range of nucleophiles.

Figure 2: Important synthetic transformations of this compound.

Protocol: Buchwald-Hartwig Amination

-

Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and accommodating a broad range of amine nucleophiles.

-

Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or Josiphos-type ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., dioxane or toluene).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-substituted-7-methoxyisoquinolin-1-amine.

-

Protocol: Suzuki-Miyaura Coupling

-

Causality: This reaction facilitates the formation of a C-C bond between the isoquinoline core and an aryl or vinyl group. A palladium catalyst is used to couple the chloro-isoquinoline with an organoboron reagent, typically a boronic acid, in the presence of a base.

-

Protocol:

-

In a flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by chromatography to obtain the 1-aryl-7-methoxyisoquinoline product.

-

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound Or 7-Methoxy-1-chloroisoquinoline. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Chloro-7-methoxyisoquinoline: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth exploration of 1-Chloro-7-methoxyisoquinoline, a key heterocyclic building block. This document details a robust synthetic protocol for its preparation, offers a predictive analysis of its physicochemical and spectroscopic properties based on closely related analogs, and discusses its potential applications in drug discovery, particularly in the realms of oncology and kinase inhibition. By providing a comprehensive overview, this guide aims to empower researchers to leverage this versatile molecule in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[2] Its rigid framework provides a well-defined orientation for substituent groups to engage with protein binding pockets. The introduction of various functional groups onto the isoquinoline core allows for the fine-tuning of its pharmacological profile, influencing properties such as potency, selectivity, and metabolic stability.

The subject of this guide, this compound, possesses two key functionalities that make it a particularly interesting candidate for further chemical exploration. The methoxy group at the 7-position is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding interactions. The chloro group at the 1-position is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents, enabling the rapid generation of compound libraries for biological screening.

Synthesis of this compound

A reliable and efficient synthesis is paramount for the exploration of any chemical entity in a drug discovery program. A validated method for the preparation of this compound proceeds from 7-Methoxy-isoquinoline-N-oxide hydrochloride.[3]

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

7-Methoxy-isoquinoline-N-oxide hydrochloride

-

Phosphoryl chloride (POCl₃)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure: [3]

-

To a flask containing phosphoryl chloride (275 mL), add 7-Methoxy-isoquinoline-N-oxide hydrochloride (38.2 g) in portions.

-

Heat the reaction mixture to 90°C and maintain this temperature for 6 hours.

-

After the reaction is complete, remove the excess phosphoryl chloride under reduced pressure (in vacuo).

-

The remaining white solid is washed with water, filtered, and dried under vacuum.

Yield: 28.3 g (81%) Melting Point: 77-78°C[3]

Mechanistic Rationale

The conversion of the N-oxide to the 1-chloro derivative is a well-established transformation. The phosphoryl chloride acts as both a chlorinating agent and a dehydrating agent. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to a reactive intermediate. Subsequent attack by a chloride ion at the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack, and elimination of a phosphate species yields the final product.

Physicochemical and Spectroscopic Characterization (Predictive Analysis)

Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.63 g/mol | - |

| LogP | ~2.5 - 3.0 | Based on analogs like this compound-6-carbonitrile (XLogP3: 2.8)[4] |

| Topological Polar Surface Area (TPSA) | ~22.1 Ų | Based on 7-methoxyisoquinoline[5] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 | - |

Spectroscopic Data (Expected)

1H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | H-5 |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.5-7.7 | d | 1H | H-3 |

| ~7.3-7.5 | dd | 1H | H-6 |

| ~7.1-7.3 | d | 1H | H-8 |

| ~3.9-4.1 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants will be influenced by the specific solvent and experimental conditions.

13C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-162 | C-7 |

| ~150-152 | C-1 |

| ~142-144 | C-8a |

| ~136-138 | C-4a |

| ~128-130 | C-5 |

| ~125-127 | C-4 |

| ~120-122 | C-3 |

| ~118-120 | C-6 |

| ~105-107 | C-8 |

| ~55-57 | -OCH₃ |

Note: The chemical shift of carbon atoms in aromatic systems is highly dependent on the electronic environment.[6]

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (methyl) |

| ~1600-1620 | C=N stretch (isoquinoline ring) |

| ~1500-1580 | C=C stretch (aromatic ring) |

| ~1250-1270 | C-O stretch (aryl ether, asymmetric) |

| ~1020-1040 | C-O stretch (aryl ether, symmetric) |

| ~750-850 | C-Cl stretch |

Mass Spectrometry (MS):

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio).

| m/z | Assignment |

| 193/195 | [M]⁺ (Molecular ion) |

| 178/180 | [M-CH₃]⁺ |

| 158 | [M-Cl]⁺ |

Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of isoquinoline derivatives has demonstrated significant potential across various therapeutic areas. The structural features of this compound make it an attractive starting point for the development of novel drug candidates.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The isoquinoline scaffold is a common feature in many kinase inhibitors. The 1-chloro substituent can act as a reactive handle for the synthesis of covalent inhibitors, which form a permanent bond with a cysteine residue in the kinase active site, leading to potent and prolonged inhibition.[7] Alternatively, the chloro group can be readily displaced through SNAr or cross-coupling reactions to introduce various pharmacophores that can engage in key interactions within the ATP-binding pocket.

Caption: Potential mechanism of action for a this compound-based kinase inhibitor.

Anticancer Agents

Numerous isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and the induction of apoptosis.[1][8][9] The ability to readily diversify the 1-position of this compound allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency and selectivity against cancer cell lines.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of novel derivatives of this compound, a standard workflow for initial evaluation is proposed below.

Caption: A typical workflow for the biological evaluation of novel isoquinoline derivatives.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the 1-chloro substituent provide a robust platform for the generation of diverse compound libraries. While direct biological data for this specific molecule is currently lacking, the well-established pharmacological importance of the isoquinoline scaffold strongly suggests its potential as a precursor to novel therapeutic agents, particularly in the development of kinase inhibitors and anticancer drugs. This guide provides the foundational knowledge for researchers to initiate and advance drug discovery programs based on this promising heterocyclic core.

References

-

PubChem. This compound-6-carbonitrile. Available from: [Link].

-

Royal Society of Chemistry. Supporting Information. Available from: [Link].

-

MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available from: [Link].

-

PMC. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Available from: [Link].

-

PMC. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Available from: [Link].

-

NIST. Isoquinoline. In: NIST Chemistry WebBook. Available from: [Link].

-

CP Lab Safety. 1-Chloro-7-methylisoquinoline, min 98%, 100 mg. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound-6-carbonitrile in Drug Discovery. Available from: [Link].

-

PMC. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Available from: [Link].

-

IndiaMART. This compound Or 7-Methoxy-1-chloroisoquinoline. Available from: [Link].

-

SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available from: [Link].

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link].

-

PMC. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Available from: [Link].

-

MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link].

-

PubMed. Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Available from: [Link].

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link].

-

NIH. Consensus Virtual Screening Identified[2][4][10]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. Available from: [Link].

-

chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link].

-

SpectraBase. isoquinoline, 7-methyl-1-phenoxy-. Available from: [Link].

-

SpectraBase. Isoquinoline, 1-chloro-7-methoxy-8-nitro-. Available from: [Link].

-

SpectraBase. 1-Chloroisoquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

PubChem. 7-Methoxyisoquinoline. Available from: [Link].

-

MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available from: [Link].

-

PubChem. 7-Chloroquinoline. Available from: [Link].

-

PubChem. 7-Methoxyquinoline. Available from: [Link].

-

MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Available from: [Link].

-

PMC. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available from: [Link].

-

NIST. Anthraquinone, 1-chloro-5-nitro-. In: NIST Chemistry WebBook. Available from: [Link].

-

IndiaMART. 1 Chloro 7 Methoxyisoquinoline 6 Carbonitrile, For Industrial, Liquid. Available from: [Link].

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link].

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link].

-

ChemUniverse. 1-CHLORO-7-METHYLISOQUINOLINE [P67184]. Available from: [Link].

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isoquinoline [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Chloro-7-methoxyisoquinoline, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, provides a field-proven synthesis protocol, outlines detailed characterization methodologies, and explores its strategic application in the synthesis of pharmacologically active agents.

Core Molecular Profile

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a foundational structure in numerous alkaloids and synthetic compounds, exhibiting a wide range of biological activities. The strategic placement of a chlorine atom at the C1 position and a methoxy group at the C7 position significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a versatile building block for targeted drug design.[1][2]

The chlorine atom at the C1 position is particularly important as it provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity. The methoxy group at C7, an electron-donating group, modulates the electronic environment of the aromatic system, which can influence binding interactions with biological targets.[2]

Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below. This data is critical for planning reactions, purification, and analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [3][4][5] |

| Molecular Weight | 193.63 g/mol | [3][4][5] |

| CAS Number | 53533-54-3 | [3][4][5] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 77-78 °C | [3] |

| Boiling Point | 333.0 ± 22.0 °C (Predicted) | [4] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in halogenated solvents | [6][7] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via the chlorination of the corresponding isoquinoline N-oxide. This method is efficient and provides a good yield of the desired product.

Mechanistic Rationale

The synthetic strategy hinges on the activation of the C1 position of the isoquinoline ring.

-

N-Oxide Formation: The nitrogen atom of the isoquinoline is first oxidized to an N-oxide. This transformation is crucial as it electronically activates the C1 position, making it susceptible to nucleophilic attack.

-

Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, initiating a rearrangement that ultimately results in the substitution of the oxygen with a chlorine atom at the C1 position and the regeneration of the aromatic isoquinoline system.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established chemical literature and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.[3]

-

Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 275 mL).

-

Addition of Starting Material: In portions, carefully add 7-Methoxy-isoquinoline-N-oxide hydrochloride (38.2 g).

-

Heating: Heat the resulting mixture at 90°C for 6 hours. The reaction should be monitored for completion using Thin-Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. Causality: This step is critical as excess POCl₃ will react violently with water in the subsequent step.

-

Workup: Carefully pour the concentrated residue onto crushed ice or into cold water with vigorous stirring. A solid precipitate will form.

-

Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining inorganic impurities. Dry the collected solid in a vacuum oven. This procedure typically yields the product (28.3 g, 81%) with a melting point of 77-78°C.[3] Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is a self-validating step essential for its use in further applications. The following spectroscopic methods are standard for this purpose.[8]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (-OCH₃) as a singlet (δ ~4.0 ppm). The exact shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (-OCH₃) (δ ~55 ppm), and the carbon bearing the chlorine (C1) at a characteristic downfield shift. |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 193. A characteristic isotopic peak (M+2) at m/z 195 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[8] |

| Infrared (IR) | C=N stretch (~1620 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), Aryl Ether C-O stretch (~1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹).[8] |

Applications in Drug Discovery

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1] The introduction of chloro and methoxy groups is a common strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[2]

This compound serves as a versatile intermediate for creating libraries of novel compounds for biological screening. Its primary utility lies in its C1-chloro group, which acts as a synthetic handle for introducing diversity.[9]

Role as a Pharmaceutical Intermediate

This compound is a key building block in the synthesis of more complex molecules, including kinase inhibitors for anticancer applications and agents targeting various receptors and enzymes.[10][11] For example, it can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other aromatic or aliphatic groups at the C1 position, rapidly generating structural analogs for structure-activity relationship (SAR) studies.[11]

Example Synthetic Application Pathway

Caption: Role of this compound as a precursor.

This pathway illustrates how the reactive chlorine atom is displaced by a nucleophile (like an amine) to forge a new carbon-nitrogen bond, a common step in the synthesis of many biologically active compounds, particularly kinase inhibitors which often feature an amino-heterocycle core.[12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 1-Chloroisoquinoline provides a strong basis for handling precautions.[13][14]

-

Hazard Classification: Expected to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15][16] Handle in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] The compound may be air-sensitive.[13]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[13][14]

-

Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[13][14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

References

-

This compound-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem. National Center for Biotechnology Information. [Link]

-

1 Chloro 7 Methoxyisoquinoline 6 Carbonitrile, For Industrial, Liquid - IndiaMART. IndiaMART. [Link]

-

The Critical Role of this compound-6-carbonitrile in Drug Discovery. NINGBO INNO PHARMCHEM. [Link]

-

Isoquinoline, 1-chloro-7-methoxy-8-nitro- - SpectraBase. SpectraBase. [Link]

-

This compound Or 7-Methoxy-1-chloroisoquinoline - IndiaMART. IndiaMART. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. National Institutes of Health. [Link]

-

1-CHLORO-7-METHYLISOQUINOLINE [P67184] - ChemUniverse. ChemUniverse. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Institutes of Health. [Link]

-

This compound Or 7-Methoxy-1-chloroisoquinoline - IndiaMART. IndiaMART. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. MDPI. [Link]

-

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide - MySkinRecipes. MySkinRecipes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 53533-54-3 [chemicalbook.com]

- 5. 53533-54-3|this compound|BLD Pharm [bldpharm.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. indiamart.com [indiamart.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide [myskinrecipes.com]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

biological activity of 1-Chloro-7-methoxyisoquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Chloro-7-methoxyisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, synthetically accessible subclass: this compound derivatives. The presence of a reactive chlorine atom at the C1 position makes this scaffold an excellent starting point for the synthesis of diverse derivatives, while the methoxy group at C7 modulates the electronic and lipophilic properties of the molecule. We will explore the synthesis, key biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and the underlying mechanisms of action. This document provides field-proven experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a comprehensive resource for researchers in drug discovery and development.

The Isoquinoline Core: A Foundation for Pharmacological Diversity

Isoquinoline (benzopyridine) is a heterocyclic aromatic organic compound that is a structural isomer of quinoline.[2] Its derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.[1] Many isoquinoline alkaloids exert their effects by interacting with nucleic acids or proteins, leading to the inhibition of key enzymes, cell cycle arrest, and the induction of programmed cell death (apoptosis).[2][3]

The this compound scaffold is a particularly valuable intermediate in pharmaceutical research.[4] The chlorine atom at the C1 position is a versatile handle, readily displaced by various nucleophiles to generate a library of substituted analogs. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Synthesis of the Core Scaffold and Its Derivatives

The foundation of any investigation into this class of compounds is their chemical synthesis. The parent compound, this compound, can be synthesized from 7-methoxyisoquinoline-N-oxide hydrochloride by treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[5]

Further derivatization typically involves nucleophilic aromatic substitution at the C1 position. For instance, reacting this compound with various amines, thiols, or alcohols can yield a diverse library of compounds for biological screening. This synthetic accessibility is a key advantage for drug development programs.[6]

General Workflow for Synthesis and Screening

The logical progression from synthesis to biological evaluation is crucial for efficient drug discovery.

Caption: A generalized workflow from chemical synthesis to mechanistic studies.

Anticancer Activity

A significant body of research points to the potent anticancer activities of isoquinoline and chloroquinoline derivatives.[3][7][8] Their mechanisms are often multifactorial, targeting core hallmarks of cancer.

Mechanisms of Anticancer Action

Isoquinoline derivatives can induce cancer cell death through several interconnected pathways:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating key signaling pathways.[9] This can involve increasing the production of reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspases, which are the primary executioners of apoptosis.[1]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.[3][9]

-

Enzyme Inhibition: A critical mechanism for many anticancer drugs is the inhibition of enzymes essential for cancer cell survival and proliferation. Isoquinolines have been shown to inhibit topoisomerases (enzymes that manage DNA topology) and various protein kinases involved in oncogenic signaling.[1][10][11]

-

DNA Interaction: Some isoquinoline alkaloids can bind directly to DNA, disrupting its structure and interfering with replication and transcription processes, ultimately leading to cell death.[2][3]

Caption: Generalized signaling pathway for the anticancer activity of isoquinolines.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The following table summarizes representative IC₅₀ values for various chloroquinoline and isoquinoline derivatives against human cancer cell lines, illustrating the potential of this structural class.

| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 7-Chloroquinoline Hybrid | MCF-7 | Breast Cancer | 4.60 | [7] |

| 7-Chloroquinoline Hybrid | HCT-116 | Colorectal Cancer | 4.90 | [7] |

| 7-Chloroquinoline Hybrid | NCI-H292 | Lung Cancer | 5.90 | [7] |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colorectal Cancer | 1.99 - 4.9 | [12] |

| Chloroquinoline-Sulfonamide | MDA-MB231 | Breast Cancer | 26.54 (µg/ml) | [13] |

| Chloroquinoline-Benzimidazole | HuT78 | T-cell Lymphoma | 0.4 - 8 | [14] |

Note: Data represents various derivatives within the broader chloroquinoline/isoquinoline class to demonstrate general activity. Specific values for this compound derivatives would require dedicated screening.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a primary screening tool in anticancer drug discovery.[10][15]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Infectious diseases, compounded by rising antimicrobial resistance, present a significant global health challenge.[16] Quinoline and isoquinoline derivatives have been explored for their potential as novel antimicrobial agents.[2][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoline-based compounds can vary but often involve:

-

Inhibition of DNA Gyrase: A primary target for many quinolone antibiotics, this enzyme is crucial for bacterial DNA replication.

-

Disruption of Cell Membranes: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Chelation: 8-hydroxyquinolines are known to chelate essential metal ions like iron, depriving bacteria of vital nutrients required for growth and metabolism.[18]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Cloxyquin (5-Chloroquinolin-8-ol) | M. tuberculosis | 0.125 - 0.25 | [18] |

| 7-Chloroquinoline-benzylamine Hybrid | S. aureus | 128 | [17] |

| 7-Chloroquinoline-benzylamine Hybrid | B. subtilis | 128 | [17] |

Note: Data represents related chloroquinoline structures to indicate the potential of the class. MIC values are highly dependent on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method used to determine the MIC of an antimicrobial agent against a specific bacterium.[19][20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible bacterial growth after incubation.[21]

Step-by-Step Protocol:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[19] Start with a high concentration in the first column and dilute across the plate, leaving a column for a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]

-

Inoculation: Dilute the standardized inoculum in broth so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

Result Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control well should be turbid, and the negative control well should be clear.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[22] Isoquinoline derivatives have demonstrated promising anti-inflammatory properties.[23][24]

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of these compounds are often linked to the modulation of key signaling pathways involved in the inflammatory response:

-

Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some isoquinoline derivatives can prevent its activation and subsequent translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[24]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in inflammation. Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[24]

-

COX Inhibition: Some compounds may directly inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[23][25]

Conclusion